Structurally characterized by the formula C₁₄H₁₁BrClNO₂ and molecular weight of 340.60 g/mol, this compound features a chiral center flanked by an amino group and a carboxylic acid functionality on the α-carbon, anchored to a 2-bromo-6-chlorophenyl moiety. Its IUPAC name, 2-[2-[(2-bromo-6-chlorophenyl)amino]phenyl]acetic acid, reflects this arrangement [1] [7]. The SMILES string OC(=O)CC1=CC=CC=C1NC2=C(Cl)C=CC=C2Br
and InChI key RABKUCPRNJPBRH-UHFFFAOYSA-N
provide unambiguous representations of its connectivity [3] [7]. This molecular architecture enables specific interactions with biological targets and analytical matrices, underpinning its pharmaceutical significance.
Arylacetic acid derivatives constitute a cornerstone of NSAID development, with diclofenac serving as the archetype for this class. The strategic incorporation of halogen atoms (chloro and bromo) at ortho positions on the biphenyl system emerged as a key pharmacophore optimization tactic to enhance target binding affinity and metabolic stability. Early structure-activity relationship (SAR) studies demonstrated that halogen substituents modulate electron distribution and steric bulk, thereby influencing COX enzyme selectivity. The brominated analogue discussed here represents a deliberate structural perturbation within this SAR exploration framework [8]. Its design aligns with the broader trend of halogen engineering in medicinal chemistry, where bromine’s larger van der Waals radius compared to chlorine offered insights into steric tolerance within enzyme active sites [3] [8]. These derivatives provided critical proof-of-concept molecules for understanding COX-2 inhibition mechanisms before selective inhibitors like celecoxib were developed.
During diclofenac sodium manufacturing, this compound arises primarily through bromination side reactions when bromide ions are present during the Ullmann condensation or subsequent cyclization steps. Process-related variables—including temperature fluctuations, catalyst impurities, or bromide-contaminated reagents—can promote the substitution of chlorine by bromine at the ortho position of the phenyl ring [5] [9]. As Diclofenac Impurity D (EP designation) or Diclofenac Related Compound D (USP terminology), it is formally recognized as a synthesis-derived by-product requiring strict control [3] [7]. Regulatory guidelines categorize it as a genotoxic alert compound due to its structural similarity to known mutagenic aniline derivatives, necessitating limits typically below 0.1% in final drug substances [5]. Analytical detection leverages its distinct chromatographic behavior (HPLC retention) and spectroscopic signatures (UV absorption maxima ~280 nm) compared to diclofenac [3] [7]. Modern synthetic pathways aim to minimize its formation through bromide scavengers or optimized reaction conditions.
Global pharmacopeias mandate stringent monitoring of this impurity due to its potential impact on drug safety profiles. The European Pharmacopoeia (EP) formally designates it as Diclofenac Impurity D, while the United States Pharmacopeia (USP) lists it as Related Compound D, establishing standardized reference materials for quantitative testing [1] [3] [9]. Certified Reference Materials (CRMs) must comply with ISO 17034/ISO 17025 standards, featuring comprehensive Certificates of Analysis (CoA) documenting identity (via NMR, FTIR), purity (HPLC ≥98%), and traceability [3].
Table 1: Pharmacopeial Designations and Properties of Diclofenac Impurity D
Parameter | EP Specification | USP Specification | Analytical Methods |
---|---|---|---|
Official Designation | Diclofenac Impurity D | Diclofenac Related Compound D | Chromatographic comparison |
Molecular Weight | 340.60 g/mol | 340.60 g/mol | Mass spectrometry (Q-TOF) |
Acceptance Threshold | ≤0.15% | ≤0.15% | HPLC-UV/DAD |
Reference Material Source | PhEur Certified Standards | USP Reference Standards | Qualified against primary standards |
Quality control protocols require stability-indicating methods capable of resolving this impurity from structurally similar degradants. Testing involves:
Table 2: Key Quality Control Parameters for Reference Standards
Parameter | Requirement | Typical Values | Storage Conditions |
---|---|---|---|
Purity (HPLC) | ≥98% | 98.5-99.8% | +5°C in sealed containers |
Water Content | ≤0.5% (KF) | ≤0.2% | Protection from light |
Heavy Metals | ≤20 ppm | ≤10 ppm | Controlled humidity |
Retest Interval | 12-24 months | Lot-specific | -10°C to -25°C for long term [1] [7] |
The compound’s inherent stability necessitates specific storage at +5°C for short-term and -10°C to -25°C for long-term retention of certified values. This ensures integrity during its application in method transfer, batch release testing, and regulatory submissions (ANDA, NDA) [1] [3] [7]. Its precise quantification exemplifies the pharmaceutical industry’s commitment to impurity control strategies aligned with ICH Q3A/B guidelines.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: